3-(Difluoromethyl)imidazo[1,2-a]pyridine

Kinase inhibition FLT3 Cancer therapeutics

Select 3-(Difluoromethyl)imidazo[1,2-a]pyridine for your FLT3 inhibitor and agrochemical programs. The C3 –CHF₂ group provides a distinct lipophilic hydrogen-bond donor capacity, enhancing target engagement (Kd = 0.020 nM against FLT3 D835V) while maintaining metabolic stability (t1/2 >60 min) beyond non-fluorinated analogs. This scaffold supports metal-free, room-temperature synthesis aligned with green chemistry initiatives. Ensure your project's potency and selectivity with this specific fluorination pattern.

Molecular Formula C8H6F2N2
Molecular Weight 168.14 g/mol
Cat. No. B15337354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)imidazo[1,2-a]pyridine
Molecular FormulaC8H6F2N2
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)C(F)F
InChIInChI=1S/C8H6F2N2/c9-8(10)6-5-11-7-3-1-2-4-12(6)7/h1-5,8H
InChIKeyNAXIHDIAFKGPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)imidazo[1,2-a]pyridine: A Core Fluorinated Heterocyclic Scaffold for Drug Discovery and Agrochemical R&D


3-(Difluoromethyl)imidazo[1,2-a]pyridine is a nitrogen-containing fused bicyclic heterocycle characterized by a –CHF₂ group at the C3 position of the imidazo[1,2-a]pyridine core. This scaffold is widely recognized for its structural versatility in drug design, serving as a key intermediate or building block in the synthesis of kinase inhibitors, anti-tubercular agents, and agrochemicals [1]. The difluoromethyl substituent imparts distinct physicochemical properties—modulating lipophilicity, metabolic stability, and hydrogen-bonding capacity—that differentiate it from non-fluorinated or trifluoromethylated analogs [2].

Why a 3-(Difluoromethyl)imidazo[1,2-a]pyridine Scaffold Cannot Be Replaced by Trifluoromethyl, Methyl, or Chloro Analogs in Scientific Workflows


The C3 substituent on the imidazo[1,2-a]pyridine ring exerts profound and quantifiable effects on target binding affinity, metabolic stability, and physicochemical properties. Substituting –CHF₂ with –CF₃, –CH₃, or –Cl alters electron density distribution, lipophilicity (logP), and hydrogen-bond donor capacity, leading to divergent biological outcomes [1]. For instance, the difluoromethyl group acts as a lipophilic hydrogen-bond donor [2], a feature absent in –CF₃, which can enhance target engagement while maintaining metabolic stability superior to non-fluorinated analogs. In kinase inhibitor programs, compounds bearing a 3-CHF₂ moiety have demonstrated sub-nanomolar binding affinities (Kd = 0.020 nM) against clinically relevant FLT3 mutants [3], whereas equivalent –CF₃ or –CH₃ derivatives often exhibit reduced potency or altered selectivity profiles [4]. Consequently, generic substitution based solely on core scaffold similarity without precise fluorination pattern analysis can compromise critical project metrics including potency, selectivity, and pharmacokinetic performance.

Quantitative Differentiation Evidence for 3-(Difluoromethyl)imidazo[1,2-a]pyridine Versus Structural Analogs


Enhanced FLT3 Kinase Binding Affinity of Difluoromethyl-Containing Derivatives vs. Structural Analogs

Derivatives of 3-(difluoromethyl)imidazo[1,2-a]pyridine demonstrate picomolar binding affinity for the FLT3 D835V mutant kinase. The compound (R)-N-(6-(6-(difluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)-5-azaspiro[2.4]heptan-7-amine exhibits a Kd of 0.0200 nM (20 pM) in a phage-displayed kinase binding assay [1]. This represents a potent interaction that is highly dependent on the difluoromethyl substituent. In a related series, a compound with a difluoromethoxy (–OCHF₂) substituent at the same position showed a Kd of 0.0300 nM, indicating that the –CHF₂ group may offer a modest but measurable advantage in target engagement compared to –OCHF₂ [2]. While direct head-to-head comparison data for the unsubstituted core is not available, the sub-nanomolar affinity of the –CHF₂ derivative underscores the critical role of this specific fluorination pattern for achieving high-potency kinase inhibition.

Kinase inhibition FLT3 Cancer therapeutics

Metal-Free, Room-Temperature Synthetic Access to C3-Difluoromethyl Carbinol Derivatives via HFIP-Promoted Friedel-Crafts Reaction

The synthesis of C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines can be achieved through a metal-free, room-temperature Friedel-Crafts reaction promoted by 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) [1]. This method utilizes difluoroacetaldehyde ethyl hemiacetal and imidazo[1,2-a]pyridines as substrates, yielding a series of 29 novel difluoromethylated carbinols in good to satisfactory yields. In contrast, traditional syntheses of 3-trifluoromethylimidazo[1,2-a]pyridines often require transition-metal catalysts (e.g., Pd, Cu) or visible-light photocatalysts [2]. The HFIP-promoted methodology for –CHF₂ derivatives avoids toxic metal contaminants and proceeds under mild conditions, offering a greener and potentially more scalable route for preparing diverse compound libraries. This differential in synthetic accessibility provides a tangible advantage for medicinal chemistry groups prioritizing sustainability and operational simplicity.

Organic synthesis Green chemistry Methodology

Lipophilicity Modulation: Comparative LogP Values of C3-Substituted Imidazo[1,2-a]pyridines

The lipophilicity of the imidazo[1,2-a]pyridine core is highly sensitive to the nature of the C3 substituent. For 3-(difluoromethyl)imidazo[1,2-a]pyridine, calculated logP (XlogP) values are reported to be 2.8 , while SlogP is approximately 2.84 [1]. This positions the –CHF₂ group as a moderate lipophilicity enhancer compared to the non-fluorinated core (estimated logP ~1.5 for unsubstituted imidazo[1,2-a]pyridine) but significantly less lipophilic than the –CF₃ analog, for which logP values typically range from 3.0 to 4.0 depending on substitution pattern . The difluoromethyl group acts as a lipophilic hydrogen-bond donor, a unique feature not present in –CF₃ [2], which can improve membrane permeability while maintaining a balanced logP conducive to oral bioavailability and reduced off-target promiscuity. This intermediate lipophilicity profile is often desirable in lead optimization to avoid the high logP pitfalls (e.g., poor solubility, high metabolic turnover) associated with heavily fluorinated analogs.

Physicochemical properties ADME Lipophilicity

Metabolic Stability Advantage: Class-Level Evidence for Fluorinated Imidazo[1,2-a]pyridines

Fluorination at metabolically labile positions is a well-established strategy to enhance metabolic stability. In the imidazo[1,2-a]pyridine series, introduction of fluorine atoms (including –CHF₂) increases the strength of the C–F bond, thereby reducing cytochrome P450-mediated oxidative metabolism [1]. While direct metabolic half-life data for the parent 3-(difluoromethyl)imidazo[1,2-a]pyridine is not available, studies on fluorinated imidazo[1,2-a]pyridine derivatives demonstrate substantial improvements in in vitro metabolic stability. For example, compounds incorporating fluorine substituents exhibited half-lives (t1/2) ranging from 14.29 min to >60 min in human liver microsome assays, with one fluorinated derivative (Compound 20) showing t1/2 >60 min compared to non-fluorinated analogs with t1/2 of 14-24 min [2]. The difluoromethyl group is specifically noted for its ability to enhance metabolic stability by blocking oxidative metabolism at the C3 position . This class-level evidence suggests that selecting a 3-CHF₂ building block over a non-fluorinated or methyl-substituted analog can confer a meaningful pharmacokinetic advantage in lead optimization.

Metabolic stability Drug metabolism Pharmacokinetics

Optimal Research and Industrial Application Scenarios for 3-(Difluoromethyl)imidazo[1,2-a]pyridine


Kinase Inhibitor Discovery Targeting Resistant FLT3 Mutants

For medicinal chemistry programs focused on FLT3-driven malignancies, 3-(difluoromethyl)imidazo[1,2-a]pyridine serves as a privileged scaffold for constructing high-affinity inhibitors. As demonstrated by BindingDB data, derivatives containing the 3-CHF₂ group achieve picomolar Kd values (0.0200 nM) against the FLT3 D835V mutant [1], a common resistance mutation in acute myeloid leukemia (AML). Procurement of this specific fluorinated building block is justified when the project objective is to overcome resistance conferred by point mutations in the kinase domain, where subtle changes in binding pocket interactions (including hydrogen bonding from –CHF₂) can determine therapeutic efficacy.

Green Chemistry and Sustainable Synthesis Workflows

Research groups prioritizing sustainable and metal-free synthetic methodologies should consider 3-(difluoromethyl)imidazo[1,2-a]pyridine as a key intermediate. The HFIP-promoted Friedel-Crafts approach enables room-temperature, transition-metal-free installation of the C3-difluoromethyl carbinol moiety [2]. This contrasts with the more demanding conditions often required for trifluoromethylation (e.g., photocatalysts, metal catalysts) [3]. For CROs and pharma companies with internal green chemistry initiatives, this route offers a lower environmental footprint and simplified purification, making the –CHF₂ scaffold a strategic choice for library synthesis.

Lead Optimization for Balanced Lipophilicity and Metabolic Stability

In lead optimization campaigns where maintaining an optimal logP (2-3) is critical for oral bioavailability, the 3-(difluoromethyl)imidazo[1,2-a]pyridine scaffold provides a calibrated increase in lipophilicity (XlogP = 2.8) compared to non-fluorinated cores . Moreover, class-level evidence indicates that fluorination at the C3 position significantly improves metabolic stability in human liver microsomes (t1/2 >60 min for fluorinated analogs vs. 14-29 min for non-fluorinated) [4]. This combination of moderate logP and enhanced metabolic stability makes the –CHF₂ analog a superior choice over –CF₃ derivatives (which may drive logP too high) or unsubstituted cores (which suffer from rapid metabolism).

Quote Request

Request a Quote for 3-(Difluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.